N,N-dimethyl-2-oxo-2-phenylacetamide
Overview
Description
N,N-dimethyl-2-oxo-2-phenylacetamide: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.203 g/mol . It is characterized by the presence of a phenyl group attached to an acetamide moiety, with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method for synthesizing N,N-dimethyl-2-oxo-2-phenylacetamide involves the reaction of phenylacetic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride.
Oxidation of N-ynylsulfonamides: Another method involves the direct oxidation of N-ynylsulfonamides using dimethyl sulfoxide (DMSO) as both the oxidant and solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the direct synthesis method mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-oxo-2-phenylacetamide can undergo oxidation reactions to form corresponding oxoacetamides.
Common Reagents and Conditions:
Oxidizing Agents: Dimethyl sulfoxide (DMSO) is commonly used as an oxidizing agent in the synthesis of oxoacetamides.
Dehydrating Agents: Thionyl chloride is used as a dehydrating agent in the direct synthesis method.
Major Products Formed:
N-sulfonyl-2-aryloxoacetamides: Formed through the oxidation of N-ynylsulfonamides.
Phenoxy Acids: Formed through the hydrolysis of this compound.
Scientific Research Applications
Chemistry: N,N-dimethyl-2-oxo-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-sulfonyl-2-aryloxoacetamides: These compounds are structurally similar to N,N-dimethyl-2-oxo-2-phenylacetamide and are formed through the oxidation of N-ynylsulfonamides.
Cyanoacetamides: These compounds share a similar acetamide structure and are used in the synthesis of biologically active heterocycles.
Methyl 2-oxo-2-phenylacetate: This compound is another derivative of phenylacetic acid and is used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo oxidation and hydrolysis reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZVJBEERUMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325204 | |
Record name | N,N-dimethyl-2-oxo-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-87-4 | |
Record name | NSC409235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethyl-2-oxo-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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